1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole 1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1327192-72-2
VCID: VC11872041
InChI: InChI=1S/C9H13N3O/c1-11-8(4-5-10-11)9(13)12-6-2-3-7-12/h4-5H,2-3,6-7H2,1H3
SMILES: CN1C(=CC=N1)C(=O)N2CCCC2
Molecular Formula: C9H13N3O
Molecular Weight: 179.22 g/mol

1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole

CAS No.: 1327192-72-2

Cat. No.: VC11872041

Molecular Formula: C9H13N3O

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole - 1327192-72-2

Specification

CAS No. 1327192-72-2
Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
IUPAC Name (2-methylpyrazol-3-yl)-pyrrolidin-1-ylmethanone
Standard InChI InChI=1S/C9H13N3O/c1-11-8(4-5-10-11)9(13)12-6-2-3-7-12/h4-5H,2-3,6-7H2,1H3
Standard InChI Key LARSAWNACGXSLD-UHFFFAOYSA-N
SMILES CN1C(=CC=N1)C(=O)N2CCCC2
Canonical SMILES CN1C(=CC=N1)C(=O)N2CCCC2

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure consists of a pyrazole core—a five-membered aromatic ring with two adjacent nitrogen atoms—substituted with a methyl group and a pyrrolidine-1-carbonyl group. The pyrrolidine moiety introduces a saturated five-membered nitrogen ring, enhancing the molecule’s conformational flexibility and potential for hydrogen bonding.

Synthesis Methods and Reaction Pathways

The synthesis of 1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole typically involves a two-step process:

Pyrazole Ring Formation

The pyrazole core is synthesized via cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. For example, methyl hydrazine reacts with acetylacetone under acidic conditions to form 1-methylpyrazole intermediates.

Acylation with Pyrrolidine-1-carbonyl Chloride

The intermediate is then acylated using pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine. This step proceeds via nucleophilic acyl substitution, where the pyrazole nitrogen attacks the electrophilic carbonyl carbon.

Reaction Scheme:

1-Methylpyrazole+Pyrrolidine-1-carbonyl ChlorideEt3N1-Methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole\text{1-Methylpyrazole} + \text{Pyrrolidine-1-carbonyl Chloride} \xrightarrow{\text{Et}_3\text{N}} \text{1-Methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole}

Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to achieving yields above 70%.

Analytical Characterization Techniques

To confirm the compound’s structure and purity, multiple analytical methods are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H^1\text{H}-NMR: Peaks at δ 2.1–2.3 ppm correspond to the methyl group, while pyrrolidine protons appear as multiplet signals between δ 1.8–3.5 ppm.

  • 13C^{13}\text{C}-NMR: The carbonyl carbon resonates at δ 170–175 ppm, confirming successful acylation.

Infrared (IR) Spectroscopy

A strong absorption band near 1650–1700 cm1^{-1} corresponds to the carbonyl (C=O) stretch.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection at 254 nm is used to assess purity, typically exceeding 95%.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Pyrazole Derivatives

CompoundSubstituentsBioactivity
1-Methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazoleMethyl, pyrrolidine carbonylKinase inhibition (predicted)
5-(Morpholinocarbonyl)-1H-pyrazoleMorpholine carbonylAntifungal
1-Phenyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazolePhenyl, pyrrolidine carbonylAnti-inflammatory

The methyl group in this compound likely reduces metabolic degradation compared to bulkier substituents, improving pharmacokinetic profiles.

Future Perspectives in Research and Development

Key areas for future investigation include:

  • Mechanistic Studies: Elucidating interactions with biological targets using X-ray crystallography.

  • Toxicology Profiles: Assessing acute and chronic toxicity in preclinical models.

  • Formulation Development: Enhancing solubility via prodrug strategies or nanoencapsulation.

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